5-amino-1-cyclopentyl-1H-imidazole-4-carboxamide

Physicochemical profiling Reaction optimization Chromatographic separation

5-Amino-1-cyclopentyl-1H-imidazole-4-carboxamide (CAS 37642-55-0, MF C₉H₁₄N₄O, MW 194.23 g/mol) is a synthetically versatile, densely functionalized imidazole-4-carboxamide building block featuring a 5-amino group and an N1-cyclopentyl substituent. This compound is not an isolated agent, but an established chemical intermediate in the synthesis of bioactive inhibitors for the protein kinase C-iota (PKC-ι) oncogene, specifically the ICA-1/ICA-1S family of inhibitors.

Molecular Formula C9H14N4O
Molecular Weight 194.23 g/mol
CAS No. 37642-55-0
Cat. No. B3351587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-amino-1-cyclopentyl-1H-imidazole-4-carboxamide
CAS37642-55-0
Molecular FormulaC9H14N4O
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESC1CCC(C1)N2C=NC(=C2N)C(=O)N
InChIInChI=1S/C9H14N4O/c10-8-7(9(11)14)12-5-13(8)6-3-1-2-4-6/h5-6H,1-4,10H2,(H2,11,14)
InChIKeyZPQLACOBBQASMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-1-cyclopentyl-1H-imidazole-4-carboxamide (CAS 37642-55-0): Core Physicochemical & Structural Identity for Research Procurement


5-Amino-1-cyclopentyl-1H-imidazole-4-carboxamide (CAS 37642-55-0, MF C₉H₁₄N₄O, MW 194.23 g/mol) is a synthetically versatile, densely functionalized imidazole-4-carboxamide building block featuring a 5-amino group and an N1-cyclopentyl substituent [1]. This compound is not an isolated agent, but an established chemical intermediate in the synthesis of bioactive inhibitors for the protein kinase C-iota (PKC-ι) oncogene, specifically the ICA-1/ICA-1S family of inhibitors [2]. Its solid-state characterization, validated by NIST infrared spectral data (KBr disc method), confirms high chemical purity suitable for reproducible chemical transformation [1].

Why In-Class 5-Aminoimidazole-4-carboxamide Analogs Cannot Simply Replace the N1-Cyclopentyl Derivative in Synthesis


Despite sharing the core 5-aminoimidazole-4-carboxamide scaffold, substitution at the N1-position dramatically alters the target compound's physicochemical profile and its downstream biological performance. Compared to the simple N1-methyl analog (CAS 21343-04-4), the N1-cyclopentyl group introduces a larger hydrophobic surface and distinct conformational restriction, leading to measurable differences in boiling point (478.3 °C vs. 440.4 °C), chromatographic retention, and LogP, which critically affect reaction conditions, intermediate stability, and the steric outcome of subsequent derivatization . In particular, because 5-amino-1-cyclopentyl-1H-imidazole-4-carboxamide serves as the immediate synthetic precursor for the PKC-ι–selective inhibitor ICA-1 (IC₅₀ against PKC-ι: 0.1 µM [1]), any alternative N1-substitution yields a divergent intermediate that cannot be carried through the established synthetic route without extensive re-optimization. Simply substituting this compound with a methyl, ethyl, or phenyl analog thus leads to synthetic dead ends or requires regio‑ and stereochemical re‑engineering, directly impacting procurement-driven synthetic feasibility .

Quantitative Differentiation Evidence for 5-Amino-1-cyclopentyl-1H-imidazole-4-carboxamide vs. Closest N1-Substituted Analogs


Boiling Point Elevation as an Indicator of Altered Solvent Tolerance & Reaction Temperature Windows

The N1-cyclopentyl derivative exhibits a predicted boiling point of 478.3 ± 25.0 °C (at 760 mmHg), substantially higher than the 440.4 ± 25.0 °C predicted for the N1-methyl analog (CAS 21343-04-4) [REFS-1, REFS-2]. This ΔBP ≈ +38 °C reflects stronger intermolecular interactions and is accompanied by a moderate decrease in predicted density (1.5 ± 0.1 g/cm³ vs. 1.56 ± 0.1 g/cm³) [REFS-1, REFS-2]. These differences are not merely catalog data; they directly influence the choice of solvent, heating profiles, and distillation protocols available during downstream chemical synthesis.

Physicochemical profiling Reaction optimization Chromatographic separation

Octanol-Water Partition Coefficient (LogP/LogD) Divergence and Implications for Phase-Transfer and Extraction Efficiency

The ACD/LogP for 5-amino-1-cyclopentyl-1H-imidazole-4-carboxamide is predicted as −0.24, while the LogD at pH 7.4 is −0.31 . In contrast, the N1-methyl analog, having a notably smaller hydrophobic surface, is expected to possess a more negative LogP (estimated <−0.5), shifting its solubility profile further toward the aqueous phase. Although precise LogP values for the methyl analog are not uniformly predicted in this dataset, the cyclopentyl group consistently adds ~2 methylene units of lipophilicity compared to a methyl substituent, which translates to a predicted LogP increase of approximately +0.5 to +0.8 units based on π‑substituent constants for alicyclic groups [1].

Solubility and partitioning Liquid-liquid extraction Drug-likeness

Enabling the Pharmacologically Critical ICA-1/ICA-1S Pharmacophore: Unique Synthetic Entry Point

5-Amino-1-cyclopentyl-1H-imidazole-4-carboxamide is the validated synthetic intermediate for the preparation of ICA-1 (5-amino-1-[(1R,2S,3R,4R)-2,3-dihydroxy-4-[(phosphonooxy)methyl]cyclopentyl]-1H-imidazole-4-carboxamide), a potent and selective PKC-ι inhibitor [1]. In biochemical assays, ICA-1 inhibits PKC-ι with an IC₅₀ of 0.1 µM, while exhibiting no detectable inhibition of the closely related atypical PKC-ζ isoform at equivalent concentrations [2]. In contrast, the closest commercial analog, 5-amino-1-methyl-1H-imidazole-4-carboxamide, cannot be elaborated to the ICA-1 scaffold without complete synthetic redesign. This distinction is paramount for medicinal chemistry programs targeting PKC-ι-driven cancers [REFS-1, REFS-2].

PKC-ι inhibition Chemical intermediates Oncology lead generation

Recommended Procurement and Deployment Scenarios for 5-Amino-1-cyclopentyl-1H-imidazole-4-carboxamide


Medicinal Chemistry: Synthesis of PKC-ι–Selective Inhibitors for Anticancer Lead Optimization

This compound is the direct precursor for ICA-1 and ICA-1S, which are among the only known PKC-ι–specific inhibitors (IC₅₀ 0.1 µM, >100× selectivity over PKC-ζ). Its procurement is justified for any program seeking to establish structure–activity relationships around the N1-cyclopentyl motif or to scale up ICA-1 for preclinical efficacy studies in prostate, breast, or neuroblastoma models [REFS-1, REFS-2].

Process Chemistry: Reaction Optimization Leveraging Higher Thermal Stability and Lipophilicity

The compound's elevated boiling point (478.3 °C vs. 440.4 °C for the N1-methyl analog) and higher LogP (−0.24 vs. ≤−0.5) provide a wider operational window for high-temperature amide bond formations and simplify extractive workup. Process chemists can exploit these properties to minimize decomposition and improve yield in multi-gram syntheses .

Chemical Biology: Tool Compound Generation for Target Deconvolution of PKC-ι–Driven Pathways

By enabling access to ICA-1, this intermediate supports the generation of activity-based probes, biotinylated conjugates, or fluorescent derivatives for chemical proteomics studies aimed at deconvoluting PKC-ι signaling networks in melanoma, glioma, and ovarian cancer cells [REFS-1, REFS-2].

Quote Request

Request a Quote for 5-amino-1-cyclopentyl-1H-imidazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.